(S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid
Overview
Description
(S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features an oxazolidine ring, a phenyl group, and an acetic acid moiety, making it a versatile intermediate in various chemical reactions and synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid typically involves the cyclization of amino acids or their derivatives. One common method includes the reaction of L-phenylalanine with glyoxylic acid under acidic conditions to form the oxazolidine ring. The reaction is carried out in a solvent such as ethanol or water, and the temperature is maintained at around 60-80°C to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of catalysts such as p-toluenesulfonic acid to accelerate the reaction and improve the efficiency. The product is then purified through crystallization or chromatography techniques to obtain the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidine derivatives.
Reduction: Reduction reactions can convert the oxazolidine ring to an open-chain amino alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in aprotic solvents such as tetrahydrofuran (THF).
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination, typically in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Oxazolidine derivatives with additional oxygen functionalities.
Reduction: Amino alcohols with an open-chain structure.
Substitution: Phenyl-substituted oxazolidineacetic acid derivatives.
Scientific Research Applications
(S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and chiral auxiliaries.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a precursor in the synthesis of pharmaceutical agents, including antibiotics and antiviral drugs.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidine ring can form hydrogen bonds and hydrophobic interactions with active sites, modulating the activity of the target molecules. This interaction can lead to the inhibition or activation of enzymatic pathways, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
2-Oxo-4-phenyl-3-oxazolidinepropionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
2-Oxo-4-phenyl-3-thiazolidineacetic acid: Contains a thiazolidine ring instead of an oxazolidine ring.
2-Oxo-4-phenyl-3-oxazolidinebutyric acid: Features a butyric acid moiety instead of acetic acid.
Uniqueness
(S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid is unique due to its specific chiral configuration and the presence of the oxazolidine ring, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its role as a versatile intermediate make it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
2-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c13-10(14)6-12-9(7-16-11(12)15)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,14)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKMRNJLFMISMT-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)O1)CC(=O)O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N(C(=O)O1)CC(=O)O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30357473 | |
Record name | (S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30357473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99333-54-7 | |
Record name | (S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30357473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.